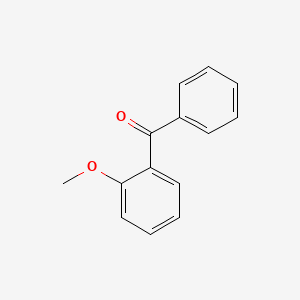

2-Methoxybenzophenone

描述

Historical Context and Discovery

The historical development of this compound traces back to the broader exploration of benzophenone derivatives in organic chemistry during the late 19th and early 20th centuries. While benzophenone itself was first described by Carl Graebe of the University of Königsberg in 1874, the systematic investigation of substituted benzophenones, including methoxy-substituted variants, emerged as part of the expanding field of aromatic chemistry. Research literature from the 1960s, particularly the work documented by Binsch and colleagues in Chemische Berichte in 1964, provided foundational characterization data for this compound. This historical research established crucial physical properties, including boiling point ranges of 153-160 degrees Celsius at 1 Torr pressure and melting points around 41 degrees Celsius, which remain standard reference values in contemporary chemical databases.

Mass spectrometry applications also benefit from this compound's well-characterized fragmentation patterns and molecular ion behavior. The compound's molecular weight of 212.25 grams per mole and its distinctive fragmentation pathways provide reference points for mass spectral interpretation and method development. Advanced analytical techniques, including liquid chromatography-tandem mass spectrometry, utilize this compound derivatives for developing sensitive detection methods for related compounds in complex matrices. The compound's chemical stability and predictable chromatographic behavior make it an excellent choice for method validation and quality control applications in pharmaceutical and environmental analysis.

| Property | Value | Analytical Application |

|---|---|---|

| Molecular Weight | 212.25 g/mol | Mass spectrometry reference |

| UV Absorption | Well-characterized | UV-Vis spectroscopy standard |

| Purity Available | >98% | Analytical standard |

| Chemical Stability | High | Method validation |

| Solubility | Organic solvents | Chromatographic applications |

The compound's significance extends to computational chemistry applications, where its well-documented physical and chemical properties serve as benchmarks for theoretical calculations and molecular modeling studies. Density functional theory calculations and other quantum mechanical methods often use this compound as a test case for predicting molecular properties and reaction mechanisms. The availability of experimental data for comparison enables researchers to validate computational methods and improve the accuracy of theoretical predictions for related aromatic ketone systems.

属性

IUPAC Name |

(2-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUUDNFYSFENAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180227 | |

| Record name | 2-Methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2553-04-0 | |

| Record name | 2-Methoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YN2FZ8JC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Method Description

This method typically involves the methylation of hydroxybenzophenones using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

Procedure

- Reagents : Hydroxybenzophenone, methylating agent (e.g., dimethyl sulfate), base (e.g., sodium hydroxide).

- Conditions : The reaction is usually conducted in a solvent like acetone or DMF at elevated temperatures (around 70-80 °C) for several hours.

- Purification : The product is purified by recrystallization from suitable solvents.

Yield and Purity

- Typical yields range from 70% to 90%.

- Purity can be confirmed through techniques such as HPLC or GC-MS.

Example Reaction

$$

\text{Hydroxybenzophenone} + \text{Dimethyl sulfate} \rightarrow \text{2-Methoxybenzophenone} + \text{By-products}

$$

Direct Acylation

Method Description

In this method, methoxybenzene is acylated directly with benzoyl chloride in the presence of a Lewis acid catalyst.

Procedure

- Reagents : Methoxybenzene, benzoyl chloride, Lewis acid (e.g., aluminum chloride).

- Conditions : The reaction is performed under anhydrous conditions at low temperatures (0-5 °C) to prevent side reactions.

- Workup : After completion, the mixture is quenched with water and extracted with an organic solvent.

Yield and Purity

- Yields can vary widely but typically fall between 60% and 80%.

- The product's purity is assessed via NMR spectroscopy.

Example Reaction

$$

\text{Methoxybenzene} + \text{Benzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound}

$$

Reduction of Benzophenone Derivatives

Method Description

This method involves the reduction of benzophenone derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Procedure

- Reagents : Benzophenone derivative, reducing agent (e.g., lithium aluminum hydride).

- Conditions : The reaction is conducted in dry ether under reflux conditions.

- Isolation : The product is isolated by quenching the reaction and extracting with organic solvents.

Yield and Purity

- Yields are generally high, often exceeding 85%.

- Purity is typically confirmed via TLC or GC analysis.

Example Reaction

$$

\text{Benzophenone} + \text{LiAlH}_4 \rightarrow \text{this compound}

$$

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Methylation | 70-90 | >99 | Elevated temperature |

| Direct Acylation | 60-80 | >95 | Low temperature |

| Reduction | >85 | >98 | Reflux in dry ether |

化学反应分析

Types of Reactions

2-Methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: Formation of methoxybenzoquinone.

Reduction: Formation of methoxybenzyl alcohol or methoxybenzene.

Substitution: Formation of halogenated derivatives like 2-chloro- or 2-bromo-methoxybenzophenone

科学研究应用

UV Filter

One of the primary applications of 2-methoxybenzophenone is its role as a UV filter . It effectively absorbs ultraviolet radiation, making it a critical ingredient in:

- Sunscreens : Protecting skin from harmful UV rays.

- Cosmetics : Used in moisturizers and other personal care products to enhance UV protection.

Photostabilizers

In the industrial sector, this compound functions as a photostabilizer in plastics and coatings. This application is essential for enhancing the durability and longevity of materials exposed to sunlight, particularly in outdoor environments.

Pharmaceutical Applications

Research has highlighted the potential use of this compound in pharmaceuticals. Its applications include:

- Drug Formulation : Protecting active ingredients from light-induced degradation.

- Biological Activity Studies : Investigated for antimicrobial and anti-inflammatory properties, contributing to drug design and development.

Analytical Chemistry

In laboratories, this compound serves as a standard in UV-Vis spectroscopy , allowing for precise measurements of light absorption during chemical analyses. This application is crucial for developing analytical methods that require accurate quantification of substances.

Toxicological Studies

Research conducted by the National Toxicology Program (NTP) has evaluated the toxicological potential of this compound through various studies. Key findings include:

- Metabolism : The compound undergoes metabolic transformations leading to several metabolites, including 2-hydroxy-4-methoxybenzophenone.

- Exposure Pathways : Significant dermal exposure occurs through consumer products like sunscreens, raising concerns about potential reproductive and developmental effects.

Quantitative Analysis

A study published in "Journal of Analytical Toxicology" demonstrated the development of a liquid chromatography-tandem mass spectrometry method to quantify this compound and its metabolites in biological samples. This research emphasizes the importance of understanding human exposure levels and metabolic pathways for safety assessments.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Synthesis of xanthones, acridones, anthraquinones |

| Biochemistry | UV filter in sunscreens and cosmetics |

| Industry | Photostabilizers in plastics and coatings |

| Pharmaceuticals | Drug formulation protection from light degradation |

| Analytical Chemistry | Standard in UV-Vis spectroscopy |

作用机制

The mechanism of action of 2-Methoxybenzophenone primarily involves its ability to absorb UV light, thereby preventing the degradation of materials exposed to sunlight. The methoxy group enhances its UV-absorbing properties by extending the conjugation of the aromatic system. This compound can also interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

相似化合物的比较

4-Methoxybenzophenone

Structural Relationship: Structural isomer of 2-methoxybenzophenone, differing in the methoxy group position (para vs. ortho).

- Molecular Formula: C₁₄H₁₂O₂ (identical to this compound).

- Synthesis: Co-produced with this compound in Friedel-Crafts acylation, requiring separation due to similar physical properties .

- Applications: Less frequently targeted in synthetic protocols compared to the ortho isomer.

Benzophenone (Parent Compound)

Structural Relationship: Unsubstituted benzophenone (C₁₃H₁₀O, MW 182.22 g/mol).

- Key Differences: Polarity: Lacks the methoxy group, making it more hydrophobic. Applications: Widely used as a photoinitiator in UV-curable materials, whereas this compound is more specialized in organocatalysis and asymmetric synthesis .

2-Hydroxy-4-methoxybenzophenone

Structural Relationship : Contains both hydroxyl (-OH) and methoxy (-OCH₃) groups.

- Molecular Formula : C₁₅H₁₄O₄ (MW 258.27 g/mol).

- Synthesis: Benzoylation of 2,6-dihydroxy-4-methoxyacetophenone with benzoyl chloride .

- Key Differences: Enhanced hydrogen-bonding capacity due to the hydroxyl group, improving solubility in polar solvents. Applications: Potential use in UV filters and stabilizers due to dual functional groups .

2-Methylbenzophenone

Structural Relationship : Methyl (-CH₃) substituent replaces the methoxy group.

- Molecular Formula : C₁₄H₁₂O (MW 196.24 g/mol).

- Synthesis: Cross-coupling of 2-methylbenzoyl chloride with triorganoindiums yields 83% product .

- Key Differences: Electronic effects: Methyl is electron-donating but less polar than methoxy, altering reaction kinetics. Lower molecular weight and reduced steric bulk compared to this compound.

Phenyl Benzoate

Structural Relationship : Ester analog (C₁₃H₁₀O₂, MW 198.22 g/mol).

- Synthesis: Esterification of benzoyl chloride with phenol.

- Key Differences :

Key Research Findings

- Synthetic Efficiency: Cross-coupling methods using triorganoindiums achieve higher yields (83–86%) for this compound and its analogs compared to traditional Friedel-Crafts acylation .

- Steric and Electronic Effects: The ortho-methoxy group in this compound enhances steric hindrance, influencing its selectivity in asymmetric hydrogenation .

- Regulatory Notes: this compound is classified as WGK 3 (highly hazardous to water) and requires careful handling .

生物活性

2-Methoxybenzophenone (MBP), also known as benzophenone-3 or oxybenzone, is a compound widely used in sunscreens and various cosmetic products due to its UV-filtering properties. Beyond its application in personal care products, MBP exhibits significant biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group () attached to a benzophenone core. Its chemical structure can be represented as follows:

This structure contributes to its ability to absorb UV light effectively, making it a popular ingredient in sunscreens.

Antioxidant Activity

Research has highlighted the antioxidant properties of this compound. A study evaluating various 2-methoxyphenols found that MBP exhibited considerable radical-scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent. The half-maximal inhibitory concentration (IC50) values for MBP were determined through quantitative structure-activity relationship (QSAR) studies, revealing a significant correlation between its structure and antioxidant capacity .

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | X | Radical scavenging |

| Curcumin | Y | Radical scavenging |

| Dehydrodiisoeugenol | Z | COX-2 inhibition |

Note: Specific IC50 values for MBP are to be determined from experimental data.

Anti-Inflammatory Properties

In addition to its antioxidant effects, MBP has demonstrated anti-inflammatory properties. A study indicated that MBP inhibited lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages, with an IC50 value ranging from 8.8 to 18.1 µM. This suggests that MBP may serve as a potential therapeutic agent for inflammatory conditions .

The anti-inflammatory mechanism of MBP likely involves the inhibition of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandins. By modulating these pathways, MBP can help reduce inflammation and associated tissue damage.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One investigation reported that derivatives of benzophenone, including MBP, exhibited strong inhibitory activity against several cancer cell lines such as HL-60 (human promyelocytic leukemia), A-549 (lung carcinoma), and SMMC-7721 (hepatoma). The IC50 values for these cell lines were notably low, indicating potent cytotoxic effects .

Table 2: Anticancer Activity of this compound Derivatives

Case Studies and Research Findings

- Antioxidant Study : A comprehensive evaluation of various 2-methoxyphenols revealed that MBP's antioxidant capacity was comparable to other well-known antioxidants like curcumin and eugenol .

- Inflammation Model : In vivo studies demonstrated that treatment with MBP significantly reduced markers of inflammation in animal models subjected to LPS-induced inflammation .

- Cancer Research : Network pharmacology analyses identified key genes and pathways affected by MBP in cancer cells, suggesting potential targets for therapeutic intervention .

常见问题

Basic: What are the common synthetic routes for 2-Methoxybenzophenone, and how can reaction conditions be optimized for yield?

Methodological Answer:

this compound is typically synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. For example, a Pd-catalyzed protocol using methoxy-substituted aryl halides and benzoyl chloride derivatives yields this compound under mild conditions (60–80°C, 12–24 hours) . Optimization involves:

- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ for improved turnover.

- Solvent selection : Toluene or THF enhances solubility of aromatic intermediates.

- Temperature control : Maintaining 70°C minimizes side reactions (e.g., demethylation).

Yield improvements (up to 85%) are achieved by adding molecular sieves to absorb moisture, which can deactivate the catalyst .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Key techniques include:

- ¹H NMR : Peaks at δ 3.72 ppm (singlet, methoxy group) and δ 7.35–7.84 ppm (aromatic protons) confirm substitution patterns .

- IR spectroscopy : Absorbance at ~1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) .

- Mass spectrometry : Molecular ion peak at m/z 212 (M⁺) and fragments at m/z 195 (loss of –OCH₃) .

Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>98%) .

Advanced: How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?

Methodological Answer:

Contradictions (e.g., unexpected peaks in NMR or IR) arise from impurities or isomerization. Strategies include:

- Comparative analysis : Match experimental IR spectra with NIST reference data (e.g., this compound vs. 4-methoxy isomers) .

- DSC/TGA : Detect polymorphic forms or solvates that alter spectral profiles.

- Isolation via TLC : Use silica gel plates (hexane:ethyl acetate = 4:1) to separate byproducts; re-analyze purified fractions .

For unresolved discrepancies, computational DFT simulations (e.g., Gaussian 16) predict vibrational frequencies and NMR chemical shifts .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in photochemical studies?

Methodological Answer:

- TD-DFT : Models UV absorption spectra (λ_max ~290 nm) to assess photostability and excited-state behavior .

- Molecular docking : Evaluates binding affinity with biological targets (e.g., estrogen receptors) using AutoDock Vina .

- QM/MM simulations : Study degradation pathways (e.g., methoxy group cleavage under UV light) .

Validate predictions with experimental LC-MS to detect photoproducts (e.g., benzophenone radicals) .

Application: In which biological research areas is this compound applied, and what methodological considerations are crucial?

Methodological Answer:

- Cancer research : Used as a photosensitizer in photodynamic therapy (PDT). Optimize cell uptake by derivatizing with PEG chains .

- Enzyme studies : Acts as a competitive inhibitor for cytochrome P450 enzymes. Use fluorometric assays (λ_ex/λ_em = 340/460 nm) to quantify inhibition .

- Neuroscience : Investigates neurotoxicity via zebrafish models. Maintain concentrations <10 µM to avoid non-specific effects .

Critical considerations : - Solubility in PBS (enhanced with DMSO ≤0.1%).

- Stability under blue light (use amber vials for storage) .

Safety: What are the best practices for safely handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves (tested for permeation resistance >8 hours) and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at ambient temperature, away from light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。